Picodralazine Picodralazine Picodralazine is a member of phthalazines.
Brand Name: Vulcanchem
CAS No.: 17692-43-2
VCID: VC21068789
InChI: InChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19)
SMILES: C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol

Picodralazine

CAS No.: 17692-43-2

Cat. No.: VC21068789

Molecular Formula: C14H13N5

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

Picodralazine - 17692-43-2

Specification

CAS No. 17692-43-2
Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
IUPAC Name [4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine
Standard InChI InChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19)
Standard InChI Key KCASCYQNVLPVDP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3

Introduction

Structural and Functional Parallels to Hydralazine

Core Pharmacological Features

If "Picodralazine" shares structural homology with hydralazine, its mechanism would likely involve arterial smooth muscle relaxation via calcium flux modulation . Key pharmacological parameters from hydralazine provide a framework for hypothetical comparisons:

ParameterHydralazineHypothesized Picodralazine
Molecular FormulaC₈H₈N₄Undefined
Molecular Weight160.18 g/molUndefined
Bioavailability10–26% (oral) Not applicable
Protein Binding87% Undefined
Half-Life2–4 hours Undefined

Metabolic Pathways

Hydralazine undergoes acetylation, hydroxylation, and glucuronidation, with polymorphisms in N-acetyltransferase 2 (NAT2) influencing pharmacokinetics . A theoretical "Picodralazine" might exhibit similar metabolic dependencies, potentially altering its therapeutic window or drug-drug interaction profile.

Clinical and Preclinical Data Gaps

Absence of Regulatory Approvals

No clinical trials, patent filings, or regulatory submissions for "Picodralazine" appear in the European Clinical Trials Register, ClinicalTrials.gov, or the WHO International Clinical Trials Registry Platform. By contrast, hydralazine has extensive documentation spanning hypertension (since 1953) and heart failure (in combination with isosorbide dinitrate) .

Hypothetical Applications and Limitations

Synthesis Challenges

Hydralazine's synthesis involves phthalazine nitration and hydrazine substitution . Modifications to create "Picodralazine" would require optimizing reaction conditions to preserve stability while introducing functional groups—a non-trivial endeavor given hydralazine's sensitivity to oxidation .

Research Recommendations

  • Terminology Verification: Collaborate with the query originator to confirm the compound's correct name and structure.

  • High-Throughput Screening: If "Picodralazine" is a novel scaffold, screen for vasodilatory activity using ex vivo aortic ring assays.

  • Computational Modeling: Perform molecular docking studies against known hydralazine targets (e.g., hypoxia-inducible factor 1-α) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator